molecular formula C12H15NO2 B14607219 3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one CAS No. 61031-57-0

3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B14607219
CAS No.: 61031-57-0
M. Wt: 205.25 g/mol
InChI Key: NJMPGWRRTRYVQY-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds . These reactions typically require specific conditions such as room temperature and the presence of electron-donating or electron-withdrawing groups to enhance the yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone compounds.

    Substitution: Substitution reactions involving nucleophiles or electrophiles can modify the phenyl or methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinone derivatives, which can have different functional groups attached to the phenyl or methyl groups, enhancing their chemical and biological properties.

Scientific Research Applications

3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of protein synthesis by binding to the bacterial ribosome . This interaction prevents the formation of essential proteins, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5,5-Trimethyl-4-phenyl-1,3-oxazolidin-2-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structural features, such as the presence of three methyl groups and a phenyl group

Properties

CAS No.

61031-57-0

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3,5,5-trimethyl-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO2/c1-12(2)10(13(3)11(14)15-12)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

NJMPGWRRTRYVQY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)O1)C)C2=CC=CC=C2)C

Origin of Product

United States

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